
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Overview
Description
(4-Allylpiperazino)(2-naphthyl)methanone is a synthetic organic compound featuring a piperazine core substituted with an allyl group at the 4-position and a 2-naphthyl moiety attached via a methanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of piperazine with allyl bromide to form 4-allylpiperazine.
Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 2-naphthylmethanone with 4-allylpiperazine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Epoxides or aldehydes from the allyl group.
Reduction: Alcohols from the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, the piperazine ring can interact with neurotransmitter receptors, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on the Piperazine Ring
Compound A : 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime ()
- Piperazine substituent : Bulky benzhydryl (diphenylmethyl) group.
- Aromatic group: 4-Fluorophenyl linked via an ethanone O-methyloxime.
- Key differences: The benzhydryl group in Compound A introduces significant steric hindrance compared to the allyl group in the target compound. Additionally, the O-methyloxime functional group in Compound A differs from the methanone linker in the target, altering polarity and hydrogen-bonding capacity (Compound A: 0 H-bond donors, 5 acceptors vs. target’s inferred 0 donors, 2 acceptors). This may reduce membrane permeability but improve target specificity .
Compound B : (4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)(naphtho[2,1-b]furan-2-yl)methanone ()
- Piperazine substituent : 3-Chloro-5-(trifluoromethyl)pyridinyl.
- Aromatic group: Naphthofuran-2-yl linked via methanone.
- The naphthofuran system in Compound B offers a fused oxygen-containing heterocycle, which may increase metabolic stability compared to the target’s simpler 2-naphthyl group .
Aromatic Group Modifications
Compound C : (2-Chloro-6-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone hydrochloride ()
- Aromatic group : 2-Chloro-6-methoxyphenyl.
- Key differences: The chloro and methoxy substituents on the phenyl ring in Compound C introduce polar and steric effects distinct from the target’s unsubstituted 2-naphthyl group. The methoxy group could enhance solubility but reduce lipophilicity, while the chloro atom might influence halogen bonding interactions.
Functional Group Variations
Compound D : (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone ()
- Core structure: Thiazole ring with cyclopentylamino and dimethoxyphenyl groups.
- Key differences : Compound D replaces the piperazine ring with a thiazole, significantly altering electronic properties. The dimethoxyphenyl group in Compound D offers two methoxy substituents, which may improve water solubility compared to the target’s naphthyl group. However, the thiazole’s aromaticity and hydrogen-bonding capacity differ from piperazine, impacting target selectivity .
Comparative Data Table
Properties
IUPAC Name |
naphthalen-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h2-8,14H,1,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAUYCDCSWDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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